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Compound of Interest

N,N-dimethyl-2-(2-
Compound Name:

propanoylphenoxy)acetamide
CAS No.: 1016881-75-6

Cat. No.: B3363123

Get Quote

Executive Summary

In the landscape of modern medicinal chemistry, the phenoxyacetamide moiety has evolved
from a simple structural linker into a privileged scaffold capable of modulating pharmacokinetics
and target specificity. This guide analyzes the utility of phenoxyacetamide building blocks in
drug discovery, focusing on their role in kinase inhibition, antimicrobial research, and covalent
modifier design.

By leveraging the unique electronic and steric properties of the ether-amide linkage,
researchers can fine-tune the lipophilicity (

) and metabolic stability of lead compounds. This document provides actionable synthetic
protocols, mechanistic insights into their biological activity (specifically PARP-1 and BCR-ABL
inhibition), and data-driven comparisons for optimization.

Chemical Architecture & Pharmacophore Utility[1]

The phenoxyacetamide structure (
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) serves as more than a passive connector. Its value in "Fragment-Based Drug Discovery"
(FBDD) stems from three specific molecular interactions:

o Hydrogen Bond Acceptor/Donor Systems: The amide nitrogen and carbonyl oxygen provide
critical anchor points for active site binding (e.g., the hinge region of kinases).

e The "Ether Break™": The ether oxygen introduces a rotational degree of freedom that disrupts
planarity, allowing the molecule to adopt non-flat conformations essential for fitting into
complex hydrophobic pockets.

o Metabolic Stability: Unlike simple esters, the phenoxyacetamide linkage is relatively resistant
to rapid plasma hydrolysis, though it remains susceptible to specific amidases, offering a
tunable half-life.

Table 1: Physicochemical Impact of Phenoxyacetamide

Incorporation
Property Effect on Lead Compound Design Implication

Improves membrane
) o permeability; balance with
Lipophilicity Moderate Increase (+LogP) i
polar substituents on the aryl

ring.

Increases entropy penalty

upon binding; requires
Rotatable Bonds +3 (Ph-0O, O-C, C-N) S ]

rigidification elsewhere if

affinity drops.

Ideal for interacting with
) 1 Acceptor (C=0), 1 Donor ]
H-Bonding (NH) backbone residues (e.g., Leu,
Met) in kinase hinge regions.

The phenoxy group acts as an

electron donor to the phenyl
Electronic Effects Electron-withdrawing (Amide) ring, activating it for metabolic

oxidation unless blocked (e.qg.,

by Halogens).
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Synthetic Methodologies

Efficient access to phenoxyacetamide libraries is critical for SAR (Structure-Activity
Relationship) exploration. Two primary routes dominate the field: the Direct Alkylation
(Convergent) and the Acyl Chloride (Divergent) pathways.

Workflow Visualization

The following diagram outlines the decision tree for selecting the optimal synthetic route based
on substrate availability and sensitivity.

. Route A: Direct Alkylation Subst. Phenol + Base (K2CO3/Cs2CO3)
— ¢
Stable Amines (Convergent) Chloroacetamide Reflux in Acetone/ACN
Phenoxyacetamide

Diverse Amines > Library
Req' Route B: Acyl Chloride Phenoxyacetic Acid - (SOACT;I\gartg:\TU) > Amine Coupling

(Divergent) Synthesis

Click to download full resolution via product page

Caption: Decision matrix for synthesizing phenoxyacetamide derivatives via convergent
alkylation or divergent acylation.

Validated Protocol: Direct Alkylation (Route A)

Recommended for rapid generation of analogs with varying phenol heads.

Reagents:

Substituted Phenol (1.0 equiv)[1]

2-Chloro-N-arylacetamide (1.0 equiv)

Anhydrous Potassium Carbonate (

) (1.5 equiv)

Potassium lodide (KI) (0.1 equiv - Catalyst)
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» Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve the substituted phenol in dry acetone. Add anhydrous

and stir at room temperature for 30 minutes to generate the phenoxide anion. Note:
Appearance of a color change often indicates anion formation.

o Coupling: Add the 2-chloro-N-arylacetamide and catalytic KI. The Kl accelerates the reaction
via the Finkelstein reaction (in situ generation of the more reactive iodo-acetamide).

o Reflux: Heat the mixture to reflux (

for acetone) for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

o Work-up: Cool to room temperature. Filter off the inorganic salts (

, EXCess

)

« Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from
Ethanol/Water to yield the pure phenoxyacetamide.

Therapeutic Applications & Case Studies
Oncology: PARP-1 Inhibition and Apoptosis

Recent studies (2023) have highlighted phenoxyacetamide derivatives as potent inducers of
apoptosis in HepG2 (liver cancer) cells. The mechanism involves the inhibition of PARP-1 (Poly
(ADP-ribose) polymerase-1), an enzyme critical for DNA repair.

e Mechanism: The phenoxyacetamide scaffold mimics the nicotinamide pocket of PARP-1,
preventing the enzyme from repairing DNA strand breaks. This accumulation of DNA
damage triggers the intrinsic apoptotic pathway.

o Key Compound:N-(2-hydrazinyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide
(Compound I) demonstrated an
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of 1.43 pM against HepG2 cells [1].[2]

CML Treatment: BCR-ABL1 Kinase Inhibition

In the fight against Chronic Myeloid Leukemia (CML), overcoming resistance to Imatinib is a
priority. Novel derivatives combining benzothiazole and phenoxyacetamide moieties have
shown promise.

e Synergy: These compounds bind to the ATP-binding site (Type I/1l inhibition), while the
phenoxy linker positions the tail group to interact with the solvent-exposed region, improving
selectivity.

e Data: Compound 10m showed an

of 0.98 uM against K562 cells and synergistic effects when combined with Asciminib [2].

Mechanistic Pathway Visualization

The following diagram illustrates the cascade effect of phenoxyacetamide-based PARP-1
inhibitors leading to cancer cell death.
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Caption: Pharmacodynamic cascade of phenoxyacetamide-induced apoptosis via PARP-1
inhibition.

Future Directions: PROTACs and Covalent Modifiers

The research utility of phenoxyacetamides is expanding into Targeted Protein Degradation
(TPD).

o« PROTAC Linkers: The phenoxy-alkyl chain is an excellent "exit vector." By extending the
alkyl chain on the phenoxy side, researchers can attach E3 ligase ligands (e.g., Thalidomide)
without disrupting the binding of the warhead.

» Covalent Inhibitors: Introducing an acrylamide or chloroacetamide group adjacent to the
phenoxy core allows for covalent modification of catalytic cysteines in kinases (e.g., BTK,
EGFR), transforming reversible binders into irreversible inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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